molecular formula C11H12N2 B11912906 N,1-Dimethylisoquinolin-5-amine

N,1-Dimethylisoquinolin-5-amine

Cat. No.: B11912906
M. Wt: 172.23 g/mol
InChI Key: POZINOFNIKFOGJ-UHFFFAOYSA-N
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Description

N,1-Dimethylisoquinolin-5-amine is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines this compound is characterized by the presence of a dimethylamino group at the nitrogen atom and the fifth position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethylisoquinolin-5-amine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper or rhodium, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,1-Dimethylisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxide derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .

Scientific Research Applications

N,1-Dimethylisoquinolin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • N-Methylisoquinolin-1-amine
  • N,N-Dimethylisoquinolin-1-amine
  • N-Methylisoquinolin-5-amine

Comparison: N,1-Dimethylisoquinolin-5-amine is unique due to the presence of the dimethylamino group at both the nitrogen atom and the fifth position of the isoquinoline ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N,1-dimethylisoquinolin-5-amine

InChI

InChI=1S/C11H12N2/c1-8-9-4-3-5-11(12-2)10(9)6-7-13-8/h3-7,12H,1-2H3

InChI Key

POZINOFNIKFOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2NC

Origin of Product

United States

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